molecular formula C10H10FNO3 B6279642 methyl 3-acetamido-4-fluorobenzoate CAS No. 36854-36-1

methyl 3-acetamido-4-fluorobenzoate

Cat. No.: B6279642
CAS No.: 36854-36-1
M. Wt: 211.2
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Description

Methyl 3-acetamido-4-fluorobenzoate is a fluorinated benzoate derivative characterized by an acetamido group at the 3-position and a fluorine atom at the 4-position of the aromatic ring, with a methyl ester at the carboxylate group. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules where fluorine substitution enhances metabolic stability and bioavailability .

Properties

CAS No.

36854-36-1

Molecular Formula

C10H10FNO3

Molecular Weight

211.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-acetamido-4-fluorobenzoate typically involves the esterification of 3-acetamido-4-fluorobenzoic acid with methanol under acidic conditions . The reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid, which facilitates the formation of the ester bond.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-acetamido-4-fluorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution.

    Hydrolysis: The ester group can be hydrolyzed to yield 3-acetamido-4-fluorobenzoic acid and methanol.

    Reduction: The acetamido group can be reduced to an amine under specific conditions.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.

Major Products

    Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.

    Hydrolysis: The primary product is 3-acetamido-4-fluorobenzoic acid.

    Reduction: The primary product is 3-amino-4-fluorobenzoic acid.

Scientific Research Applications

Methyl 3-acetamido-4-fluorobenzoate has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-acetamido-4-fluorobenzoate depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing various metabolic pathways. The presence of the fluorine atom can enhance the compound’s stability and reactivity, making it a valuable tool in research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of methyl 3-acetamido-4-fluorobenzoate are influenced by the position of substituents and the nature of functional groups. Below is a systematic comparison with key analogs:

Substituent Position and Functional Group Variations

Table 1: Structural and Similarity Comparison of this compound Analogs
Compound Name Substituents (Position) Functional Groups Similarity Score Key Applications
Ethyl 3-amino-4-fluorobenzoate (A212810) Amino (3), F (4), ethyl ester -NH₂, -F, -COOEt 0.97 Pharmaceutical intermediates
Methyl 3-amino-5-fluorobenzoate (A136109) Amino (3), F (5), methyl ester -NH₂, -F, -COOMe 0.93 Agrochemical synthesis
Methyl 4-amino-3-fluorobenzoate (A142432) Amino (4), F (3), methyl ester -NH₂, -F, -COOMe 0.92 Fluorescent probes
Methyl 2-amino-4-fluorobenzoate (A173129) Amino (2), F (4), methyl ester -NH₂, -F, -COOMe 0.92 Antibiotic precursors
Methyl 4-bromo-3-formamidobenzoate Br (4), formamido (3), methyl ester -NHC(O)H, -Br, -COOMe N/A Patent-based intermediates

Key Observations :

  • Similarity Scores: Ethyl 3-amino-4-fluorobenzoate (A212810) shows the highest similarity (0.97) due to identical fluorine and amino positions, differing only in the ester group (ethyl vs. methyl) .
  • Positional Effects : Shifting the fluorine from position 4 to 5 (A136109) reduces similarity to 0.93, highlighting the sensitivity of biological activity to substituent placement .
  • Functional Group Impact: Replacement of the acetamido group (-NHAc) with amino (-NH₂) or formamido (-NHC(O)H) alters hydrogen-bonding capacity and steric bulk, influencing solubility and target binding .

Methodological Considerations in Similarity Assessment

Computational methods for evaluating compound similarity, such as molecular fingerprinting or topology-based algorithms, underpin virtual screening workflows. These methods prioritize structural congruence, assuming analogous biological responses . For example, the high similarity between this compound and ethyl 3-amino-4-fluorobenzoate (A212810) aligns with the "similar property principle," justifying their interchangeable use in early-stage drug discovery .

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